[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate
Overview
Description
[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate is a complex organic compound with a molecular formula of C19H18ClN2O6S This compound is known for its unique structural features, which include a methoxy group, a morpholine ring, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-6-(morpholine-4-carbothioyl)phenol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of methoxy radicals.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the chloro group with other nucleophiles, forming various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-Methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate
- [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzene-1-sulfonate
Uniqueness
Compared to similar compounds, [2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate stands out due to its unique combination of functional groups. The presence of both a chloro and nitro group in the same molecule provides distinct reactivity and potential for diverse chemical transformations. Additionally, the morpholine ring enhances its ability to interact with biological targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[2-methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O6S/c1-26-16-4-2-3-14(18(29)21-7-9-27-10-8-21)17(16)28-19(23)13-6-5-12(22(24)25)11-15(13)20/h2-6,11H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBXVVFNCFUGNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=S)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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